molecular formula C7H8Cl2O2 B060326 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one CAS No. 193746-64-4

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

Cat. No.: B060326
CAS No.: 193746-64-4
M. Wt: 195.04 g/mol
InChI Key: OKFZVVLXYKQRRE-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one is a spirocyclic ketone characterized by a fused bicyclic system (3.4 octane backbone) with two chlorine atoms at the 3-position and a ketone functional group at the 2-position. The spiro architecture imposes unique steric and electronic constraints, while the chlorine substituents enhance electrophilicity at the carbonyl group, making it reactive toward nucleophilic attack.

Properties

IUPAC Name

3,3-dichloro-1-oxaspiro[3.4]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O2/c8-7(9)5(10)11-6(7)3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFZVVLXYKQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2,3-Dihydrofuran with t-Butyllithium

The lithiation of 2,3-dihydrofuran (7.8 mL, 102 mmol) with t-butyllithium (1.7 M in pentane, 60 mL) in anhydrous tetrahydrofuran (THF) at –78°C generates a lithiated intermediate, which reacts with 1,3-dichloroacetone (10.0 g, 78.8 mmol) in dry ether at –78°C. This step forms a chlorinated cyclopropanol precursor through nucleophilic addition to the carbonyl group.

Reductive Cyclization with Lithium Naphthalenide

The intermediate undergoes reductive cyclization using lithium naphthalenide (197 mL of 1 M in THF) at –78°C for 4–5 h, followed by stirring at room temperature overnight. This step facilitates the formation of the spirocyclic cyclopropanol structure. Subsequent treatment with Dowex-50W ion-exchange resin in ether promotes dehydration, yielding the cyclobutanone core.

Oxonium Ion-Initiated Ring Expansion

The final step involves an oxonium ion-mediated pinacolic rearrangement, expanding the cyclopropanol to the target spiroketone. Chromatographic purification on silica gel (5–25% ether in hexanes) affords 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one in 70% yield (6.9 g) as a faint yellow oil.

Key Optimization Parameters:

  • Fresh t-BuLi : Prevents turbidity and ensures high conversion.

  • Low-Temperature Lithiation : Maintains reaction specificity at –78°C.

  • Lithium Naphthalenide Preparation : Requires stoichiometric lithium wire (1.37 g, 197 mmol) and naphthalene (25.3 g, 197 mmol) in THF.

Corey-Chaykovsky Cyclopropanation Strategies

Reaction Conditions:

  • Substrate : Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol).

  • Reagents : Trimethylsulfoxonium iodide (3.9 g, 11.76 mmol), KOtBu (1.37 g, 197 mmol).

  • Yield : 65% (704.5 mg) after ether extraction and evaporation.

Adaptability to Dichloroacetone Systems

The protocol can theoretically be adapted using 1,3-dichloroacetone instead of ethyl 4-oxocyclohexanecarboxylate. However, competing decarbonylation and polymerization side reactions necessitate careful temperature control (–78°C to 0°C) and stoichiometric lithium naphthalenide to suppress byproducts.

Comparative Analysis of Methodologies

Yield and Scalability

Method Yield Scalability Key Advantage
Lithiation/Reductive Cyclization70%HighMinimal side reactions, chromatographic purification
Corey-Chaykovsky65%ModerateBroad substrate scope, no cryogenic conditions

Limitations and Challenges

  • Lithiation Method : Requires stringent anhydrous conditions and cryogenic temperatures.

  • Corey-Chaykovsky : Limited to non-chlorinated substrates without side reactions.

Mechanistic Insights

Lithiation and Cyclopropanol Formation

The reaction begins with deprotonation of 2,3-dihydrofuran by t-BuLi, generating a stabilized lithium enolate. Nucleophilic attack on 1,3-dichloroacetone forms a chlorinated cyclopropanol intermediate, which undergoes reductive cyclization via single-electron transfer from lithium naphthalenide.

Oxonium Ion Rearrangement

Protonation of the cyclopropanol oxygen by Dowex-50W generates an oxonium ion, triggering a pinacolic rearrangement that expands the cyclopropane ring into a tetrahydrofran-fused cyclobutanone.

Industrial-Scale Considerations

Solvent and Resin Optimization

  • THF vs. DMSO : THF ensures better low-temperature stability, while DMSO accelerates ylide formation.

  • Dowex-50W Mesh : 100–400 mesh resin pretreated with HCl, water, methanol, and ether maximizes protonation efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes or receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in substituents, molecular weight, and functional groups among structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Functional Groups Reactivity Insights References
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one N/A C₆H₆Cl₂O₂ 193.02 Dichloro, spiroketone High electrophilicity at carbonyl N/A
3,3-Diphenoxy-1-oxaspiro[3.4]octan-2-one 68423-76-7 C₁₉H₁₈O₄ 310.34 Diphenoxy, spiroketone Steric hindrance from aromatic groups
Dimethyl (3-oxo-1-oxaspiro[3.4]octan-2-yl)phosphonate N/A C₉H₁₅O₅P 246.19 Phosphonate, spiroketone Reactive in phosphorylation reactions
5,8-Dioxaspiro[3.4]octan-2-one 1824626-99-4 C₆H₈O₃ 128.13 Dioxa, spiroketone Increased polarity due to oxygen atoms
7-Methyl-6-oxaspiro[3.4]octan-2-one N/A C₇H₁₀O₂ 126.15 Methyl, spiroketone Reduced reactivity due to electron donation

Key Findings from Comparative Studies

Electrophilicity and Reactivity :

  • The dichloro derivative’s carbonyl group is more electrophilic than analogs with electron-donating substituents (e.g., methyl in 7-Methyl-6-oxaspiro[3.4]octan-2-one). This enhances its susceptibility to nucleophilic attack, such as in Grignard or hydrolysis reactions .
  • In contrast, the phosphonate group in dimethyl (3-oxo-1-oxaspiro[3.4]octan-2-yl)phosphonate enables participation in phosphorylation or cross-coupling reactions, a feature absent in the dichloro compound .

Steric Effects: The diphenoxy analog (CAS 68423-76-7) exhibits significant steric hindrance due to bulky phenoxy groups, which may impede reactions at the carbonyl site. This contrasts with the dichloro compound, where smaller chlorine atoms allow greater accessibility .

Synthetic Accessibility :

  • Gold-catalyzed synthesis methods (e.g., for dimethyl phosphonate derivatives) suggest that the dichloro compound may require halogenation strategies, such as chlorination of a precursor spiroketone .

Polarity and Solubility :

  • The dioxaspiro compound (5,8-dioxaspiro[3.4]octan-2-one) demonstrates higher polarity due to additional oxygen atoms, likely improving aqueous solubility compared to the dichloro derivative .

Biological Activity

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one (CAS Number: 193746-64-4) is a compound characterized by its unique spirocyclic structure, which includes a lactone ring fused to a cyclopropane ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is C7H8Cl2O2. The presence of two chlorine atoms significantly influences its reactivity and interactions with biological molecules.

PropertyValue
Molecular FormulaC7H8Cl2O2
Molecular Weight195.05 g/mol
StructureSpirocyclic
CAS Number193746-64-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use. The compound's unique structure allows it to potentially bind to enzymes or receptors, influencing their activity.

Biological Applications

Research indicates that this compound may have several biological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
  • Material Science : The compound's stability and reactivity may allow its use in developing new materials or as a precursor in industrial chemical synthesis.

Study on Antimicrobial Properties

A study conducted by Ejikeme et al. (2023) evaluated the antimicrobial properties of various compounds, including derivatives similar to this compound. The results indicated that compounds with spirocyclic structures often displayed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDE. coli
Similar Spirocyclic Compound A0.12 µg/mLStaphylococcus aureus
Similar Spirocyclic Compound B0.25 µg/mLPseudomonas aeruginosa

Future Directions for Research

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the compound's structure to enhance its biological activity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 2
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.